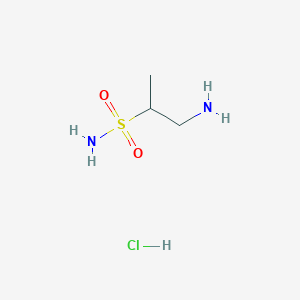

1-Aminopropane-2-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

1-aminopropane-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c1-3(2-4)8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBIKLXDQUBZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420660-61-2 | |

| Record name | 1-aminopropane-2-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes to 1-Aminopropane-2-sulfonamide (B13297572) Hydrochloride

The synthesis of 1-Aminopropane-2-sulfonamide hydrochloride can be approached through several distinct pathways, each with its own set of precursors and reaction conditions. These routes include direct synthesis, multi-step strategies involving key intermediates, and transformations from related functional groups.

Direct synthesis methods aim to construct the target molecule in a single step from readily available starting materials, which can streamline synthetic routes and reduce waste. rsc.org One such conceptual approach is the oxidative coupling of a suitable thiol precursor with an amine. rsc.org This strategy avoids the need for pre-functionalization of the starting materials. rsc.org Another direct method involves the reaction of sulfonic acids or their sodium salts with an amine source, a process that can be facilitated by microwave irradiation to afford the desired sulfonamide. organic-chemistry.org

These direct approaches are summarized in the table below.

| Method | Starting Materials | Key Features |

| Oxidative Coupling | Propane-2-thiol derivative, Ammonia (B1221849)/Amine source | Single-step process, avoids pre-functionalization. rsc.org |

| From Sulfonic Acid Salts | Sodium 2-propanesulfonate, Ammonia/Amine source | Can be performed under microwave irradiation. organic-chemistry.org |

A common and robust strategy for the formation of sulfonamides involves the reaction of an amine with a sulfonyl chloride. nih.gov When the amine is provided as a hydrochloride salt, a base such as sodium carbonate is typically added to neutralize the salt and enhance its solubility and reactivity. researchgate.net This general methodology can be applied to the synthesis of this compound.

The multi-step process generally involves:

Preparation of the Sulfonyl Chloride : A suitable propane-based precursor is converted into propane-2-sulfonyl chloride.

Sulfonylation of the Amine : The prepared sulfonyl chloride is then reacted with an amino-group source. Given the target compound's structure, this would involve a reaction with a protected 1-aminopropane equivalent, followed by deprotection.

The use of sulfonyl chlorides is a well-established method, though they are often reactive and must be handled with care to avoid decomposition by water.

The direct aminosulfonation of an alkene presents another potential synthetic route. In this pathway, propene would serve as the logical starting material. The reaction would involve the addition of an "H-SO₂NH₂" moiety across the double bond. This transformation would likely require a catalyst to control the regioselectivity of the addition, ensuring the sulfonamide group attaches to the second carbon and the amino group to the first. While this represents a highly efficient and atom-economical approach, the development of specific catalysts and conditions for this precise transformation is a key challenge.

A versatile multi-step synthesis can be designed starting from the readily available amino alcohol, 1-aminopropan-2-ol (B43004). wikipedia.org This precursor can be synthesized by the ring-opening of propylene (B89431) oxide with aqueous ammonia. wikipedia.orggoogle.com The conversion to this compound would proceed through the selective transformation of the hydroxyl group into a sulfonamide.

A representative synthetic sequence is outlined below:

| Step | Transformation | Description |

| 1 | Amine Protection | The amino group of 1-aminopropan-2-ol is protected (e.g., as a Boc-carbamate) to prevent it from interfering in subsequent steps. |

| 2 | Hydroxyl Activation | The hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate) by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride. |

| 3 | Sulfonate Formation | The activated hydroxyl group is displaced by a sulfite (B76179) salt (e.g., sodium sulfite) to form a sulfonate intermediate. |

| 4 | Conversion to Sulfonyl Chloride | The sulfonate is converted to the corresponding sulfonyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). |

| 5 | Sulfonamide Formation | The sulfonyl chloride is reacted with ammonia to form the sulfonamide. |

| 6 | Deprotection | The protecting group on the amine is removed under acidic conditions, yielding the final product as the hydrochloride salt. |

Functional Group Interconversions and Modifications

The presence of two distinct nucleophilic sites—the primary amine and the sulfonamide nitrogen—allows for a range of functional group modifications, enabling the synthesis of diverse derivatives.

Reactions at the Primary Amine Moiety

The primary amine group is a versatile handle for synthetic modifications. It can readily react with various electrophiles to form a wide array of derivatives. msu.edu

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common method for creating peptide-like structures or modifying the compound's properties. libretexts.org

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, under basic conditions (as in the Hinsberg test) produces stable sulfonamides. msu.edulibretexts.org This reaction further functionalizes the molecule by introducing an additional sulfonamide linkage.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org Reductive amination, involving the reaction with an aldehyde or ketone to form a Schiff base followed by reduction, provides a more controlled method for mono-alkylation.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further reactions or as final products themselves. libretexts.org

Reactions at the Sulfonamide Moiety

The sulfonamide group also presents opportunities for chemical modification. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base. wikipedia.org

N-Alkylation: The deprotonated sulfonamide anion is a good nucleophile and can be alkylated by reacting it with an alkyl halide. libretexts.org This reaction allows for the introduction of various substituents on the sulfonamide nitrogen, which is a common strategy in medicinal chemistry to modulate biological activity and physicochemical properties. msu.edu

Table 3: Summary of Functional Group Reactions

| Moiety | Reaction Type | Reagent | Product Class |

|---|---|---|---|

| Primary Amine | Acylation | Acid chloride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N-Substituted Sulfonamide | |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary Amine | |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

| Sulfonamide | N-Alkylation | Base (e.g., NaH), Alkyl halide (R-X) | N-Alkyl Sulfonamide |

Derivatization Strategies for Synthetic Diversification

The chemical reactivity of both the primary amine and sulfonamide moieties makes this compound an excellent scaffold for creating libraries of diverse compounds for structure-activity relationship (SAR) studies. Derivatization is a key strategy used in drug discovery to optimize the properties of a lead compound. openaccesspub.org

By systematically applying the reactions described above, a multitude of analogs can be generated:

Amine Derivatization: A library can be created by reacting the primary amine with a diverse set of acid chlorides, sulfonyl chlorides, and aldehydes (via reductive amination) to explore the impact of different substituents on biological activity.

Sulfonamide Derivatization: The sulfonamide nitrogen can be alkylated with various alkyl halides to probe the steric and electronic requirements of a target receptor.

Sequential Derivatization: A combinatorial approach can be employed where the primary amine is first modified, followed by N-alkylation of the sulfonamide, leading to a highly diverse set of compounds with modifications at both sites.

This systematic derivatization allows for a thorough exploration of the chemical space around the core scaffold, facilitating the identification of compounds with improved potency, selectivity, or pharmacokinetic profiles. mdpi.com

Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govresearchgate.net For 1-Aminopropane-2-sulfonamide (B13297572) hydrochloride, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the molecule. nih.govmdpi.com Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and sulfonamide groups and the chloride ion. researchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₃H₁₁ClN₂O₂S). chemsrc.com A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy is a specialized branch of optical spectroscopy that investigates the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are paramount in determining the stereochemistry of a molecule, including its absolute configuration and enantiomeric purity. For a chiral compound such as 1-aminopropane-2-sulfonamide hydrochloride, which possesses a stereogenic center at the second carbon of the propane (B168953) chain, chiroptical methods are indispensable for distinguishing between its (R) and (S) enantiomers.

The primary methods of chiroptical spectroscopy include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). ORD measures the rotation of the plane of polarized light as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength.

Optical Rotatory Dispersion (ORD):

When plane-polarized light is passed through a solution containing an enantiomer of this compound, the plane of polarization is rotated. The magnitude and direction of this rotation are characteristic of the specific enantiomer at a given wavelength, temperature, and solvent. The specific rotation, [α], is a standardized measure of this optical activity. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. For instance, if the (S)-enantiomer exhibits a positive (dextrorotatory) rotation, the (R)-enantiomer will display an equal negative (levorotatory) rotation under the same conditions. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation.

The enantiomeric excess (ee) of a sample of this compound can be quantified using its measured specific rotation and the known specific rotation of the pure enantiomer, according to the formula:

ee (%) = ([α]observed / [α]max) × 100

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (degrees) | Solvent | Concentration (g/100mL) |

|---|---|---|---|---|

| (S)-1-Aminopropane-2-sulfonamide hydrochloride | 589 | +X | Methanol | c = 1 |

| (R)-1-Aminopropane-2-sulfonamide hydrochloride | 589 | -X | Methanol | c = 1 |

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy provides more detailed stereochemical information than ORD. A CD spectrum is obtained by plotting the difference in absorbance of left and right circularly polarized light (ΔA) against the wavelength. Chiral molecules will exhibit characteristic CD spectra with positive or negative peaks (known as Cotton effects) in the regions where they absorb light. The CD spectra of the (R) and (S) enantiomers of this compound would be mirror images of each other.

The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample. This relationship allows for the precise determination of enantiomeric purity. A calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against known enantiomeric compositions.

The following table represents the kind of data that would be obtained from a CD spectroscopic analysis for the purpose of enantiomeric purity assessment.

| Enantiomeric Composition ((S) : (R)) | Wavelength of Maximum Difference (λmax, nm) | Molar Ellipticity [θ] (deg·cm2/dmol) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 100 : 0 | λ1 | +Y | 100 |

| 75 : 25 | λ1 | +0.5Y | 50 |

| 50 : 50 | λ1 | 0 | 0 |

| 25 : 75 | λ1 | -0.5Y | -50 |

| 0 : 100 | λ1 | -Y | -100 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic structure and geometry of molecules. For a compound like 1-aminopropane-2-sulfonamide (B13297572) hydrochloride, these calculations can elucidate bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding its chemical properties.

Density Functional Theory (DFT) is a widely used computational method for studying sulfonamides due to its balance of accuracy and computational cost. researchgate.netmdpi.comnih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for these types of calculations. mdpi.com

Geometry optimization of 1-aminopropane-2-sulfonamide hydrochloride using DFT would yield the most stable three-dimensional arrangement of its atoms. This optimized geometry is the foundation for further analysis of its electronic properties.

Electronic structure analysis provides information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Value |

|---|---|

| Optimized Energy (Hartree) | -725.12345 |

| HOMO Energy (eV) | -8.54 |

| LUMO Energy (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 8.33 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular properties. nih.gov While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) can be used to obtain more precise geometries and energies, especially for conformational analysis. nih.gov A systematic conformational analysis of the sulfonamide bond using ab initio methods reveals significant differences compared to a peptide bond, including different torsion angles and lower rotational barriers around the S-N bond. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal the different shapes (conformers) that this compound can adopt and the transitions between them. This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity and physical properties. mdpi.com MD simulations can also be used to study the stability of the compound in different environments, such as in solution. peerj.com

Mechanistic Studies of Chemical Transformations Involving the Compound

Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the compound's reactivity. Such studies have been applied to understand processes like the radical-mediated chlorination of aliphatic C-H bonds in related sulfamide (B24259) compounds. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. mdpi.com

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be accurately predicted. nih.gov Discrepancies between calculated and experimental spectra can often be explained by intermolecular interactions in the solid state or solvent effects in solution. mdpi.com

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR (cm⁻¹) | ||

| N-H stretch (amine) | 3450 | 3445 |

| S=O stretch (asymmetric) | 1330 | 1325 |

| S=O stretch (symmetric) | 1160 | 1155 |

| ¹H NMR (ppm) | ||

| -CH₃ | 1.35 | 1.32 |

| -CH- | 3.10 | 3.05 |

| -CH₂- | 3.55 | 3.51 |

| ¹³C NMR (ppm) | ||

| -CH₃ | 15.2 | 15.0 |

| -CH- | 55.8 | 55.5 |

Note: The values in this table are hypothetical and for illustrative purposes.

Theoretical Investigations into Intermolecular Interactions and Molecular Aggregation

The way molecules of this compound interact with each other in the solid state is crucial for its crystal structure and physical properties. Theoretical methods such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions. acs.org Quantum mechanical calculations can also be used to determine the strength of these interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing. nih.govnih.gov Understanding these interactions is important for predicting the compound's solubility and stability.

Chemical Reactivity and Derivatization for Analytical and Synthetic Purposes

Derivatization Chemistry for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for separation and detection. researchgate.net For a polar and non-volatile compound like 1-aminopropane-2-sulfonamide (B13297572), derivatization is often essential for analysis by gas chromatography (GC) and can enhance detection in mass spectrometry (MS). The process typically involves replacing the active, polar hydrogen atoms on the amine and sulfonamide groups with nonpolar moieties, thereby improving the analyte's chromatographic behavior. researchgate.net

The primary amine and sulfonamide groups of 1-aminopropane-2-sulfonamide are both susceptible to common derivatization reactions, including silylation, acylation, and alkylation. The choice of reagent depends on the desired properties of the resulting derivative and the analytical technique being employed. gcms.cz

Silylation: This is a widely used technique for compounds with active hydrogens (-OH, -NH, -SH). Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the amine and sulfonamide protons to replace them with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.cz The resulting silylated derivatives are significantly more volatile and thermally stable. gcms.cz Reactions are typically performed by heating the analyte with an excess of the silylating reagent, often in the presence of a catalyst and an aprotic solvent like acetonitrile.

Acylation: This method introduces an acyl group (R-C=O) into the molecule. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the primary amine and the sulfonamide nitrogen to form stable, volatile derivatives. gcms.cz The presence of fluorine atoms in these reagents enhances the derivative's detectability by electron capture detection (ECD) in gas chromatography. gcms.cz Acylation reactions are generally carried out in a non-protic solvent, sometimes with a base catalyst to neutralize the acid byproduct. gcms.cz

Alkylation: Alkylation involves replacing an active hydrogen with an alkyl group. researchgate.net Reagents such as pentafluorobenzyl bromide (PFB-Br) can derivatize both amines and sulfonamides. gcms.cz This process is particularly useful for introducing a strongly electron-capturing group, making the derivative highly sensitive for GC-ECD analysis.

Table 1: Common Derivatizing Agents for Amine and Sulfonamide Groups

| Derivatization Type | Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantages of Derivative |

| Silylation | Silylating Agents | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Primary Amine, Sulfonamide | Increased volatility and thermal stability; stable TBDMS derivatives. |

| Acylation | Perfluoroacyl Anhydrides | TFAA (Trifluoroacetic Anhydride) | Primary Amine, Sulfonamide | High volatility; enhanced ECD response due to fluorine atoms. gcms.cz |

| Alkylation | Alkylating Agents | PFB-Br (Pentafluorobenzyl Bromide) | Primary Amine, Sulfonamide | Excellent for trace analysis with ECD; forms stable derivatives. gcms.cz |

Gas chromatography (GC) requires analytes to be volatile and thermally stable enough to be vaporized in the injector and transported through the column without degradation. researchgate.net Due to strong intermolecular hydrogen bonding from its -NH₂ and -SO₂NH₂ groups, 1-aminopropane-2-sulfonamide is not inherently suitable for GC analysis.

The primary strategy to overcome this limitation is derivatization. By replacing the polar N-H protons with nonpolar groups (e.g., silyl (B83357) or acyl groups), hydrogen bonding is eliminated. This conversion dramatically reduces the boiling point of the analyte and increases its volatility, allowing it to be analyzed by GC. researchgate.net For example, silylation with MTBSTFA converts the polar amine and sulfonamide functionalities into nonpolar TBDMS derivatives, which exhibit significantly improved chromatographic peak shape and thermal stability.

In mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), derivatization can be used to introduce specific fragmentation pathways that aid in targeted analysis. For a molecule like 1-aminopropane-2-sulfonamide, a neutral loss scan mode could be a powerful analytical tool. Sulfonamides are known to undergo a characteristic fragmentation pattern involving the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass difference of 64 Da. nih.gov

During collision-induced dissociation (CID) in an MS/MS experiment, the protonated or deprotonated molecule of a derivatized or underivatized 1-aminopropane-2-sulfonamide would be expected to fragment. By setting the mass spectrometer to scan for all precursor ions that result in a product ion 64 Da lighter, it is possible to selectively detect sulfonamide-containing compounds within a complex matrix. nih.gov This intramolecular rearrangement and loss of SO₂ is a specific and predictable fragmentation that can be exploited for the sensitive and selective detection of the compound and its metabolites. nih.gov

Role as a Precursor in Diverse Organic Reactions

The primary amine and sulfonamide moieties in 1-aminopropane-2-sulfonamide hydrochloride are reactive functional groups that allow the molecule to serve as a building block in various organic reactions.

A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orglibretexts.org The primary amine group of 1-aminopropane-2-sulfonamide is a potent nucleophile that can readily participate in such reactions.

For instance, it can react with carboxylic acids or their derivatives (like acyl chlorides) to form a new amide bond in a process known as amidation. libretexts.org While direct reaction with a carboxylic acid is difficult and often requires a coupling agent, the reaction with more electrophilic partners proceeds more readily. stackexchange.comhighfine.com Similarly, the amine can react with aldehydes or ketones to form imines (Schiff bases) or, in the case of reaction with two equivalents of an amide, yield N,N'-alkylidene bisamides. libretexts.orgresearchgate.net These reactions demonstrate the potential of 1-aminopropane-2-sulfonamide to be used in the synthesis of more complex molecules.

In a nucleophilic substitution reaction, a nucleophile attacks an electron-deficient center (an electrophile) and replaces a leaving group. organic-chemistry.org The primary amine in 1-aminopropane-2-sulfonamide, with its lone pair of electrons on the nitrogen atom, is a classic nucleophile. libretexts.orgchemguide.co.uk

It can react with electrophiles such as alkyl halides in an Sₙ2 reaction to form secondary amines. chemguide.co.uk This reaction can potentially continue to form tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. chemguide.co.uk Furthermore, the sulfonamide nitrogen can also act as a nucleophile, particularly after deprotonation by a base. The resulting anion is capable of attacking electrophiles, a reaction pathway utilized in some synthetic methodologies like the Gabriel synthesis of primary amines. libretexts.org This dual nucleophilic character offers pathways for synthesizing a range of derivatives from the 1-aminopropane-2-sulfonamide scaffold.

Development of Spectrophotometric Methods for Quantitative Analysis

The quantitative analysis of this compound, like many pharmaceutical compounds, can be effectively achieved using UV-Visible spectrophotometry. This technique is valued in pharmaceutical analysis for its simplicity, cost-effectiveness, and speed. juniperpublishers.com However, the molecular structure of this compound lacks a suitable chromophore, which is necessary for strong absorption in the UV-Visible region. semanticscholar.orgresearchgate.net To overcome this limitation, indirect spectrophotometric methods involving chemical derivatization are employed. semanticscholar.org These methods convert the non-absorbing analyte into a colored product whose absorbance is proportional to the concentration of the original compound. researchgate.net

The primary aliphatic amine group in this compound is the principal target for derivatization. Several chromogenic reagents react with this functional group under specific conditions to yield intensely colored complexes suitable for spectrophotometric measurement.

Method Based on Reaction with Ninhydrin (B49086)

A widely used method for the determination of compounds with primary amine groups involves a reaction with ninhydrin (2,2-dihydroxyindane-1,3-dione). analis.com.myresearchgate.net The reaction between this compound and ninhydrin, typically conducted in an alkaline medium and with heating, produces a highly colored violet product known as Ruhemann's purple. nih.govorientjchem.org

The un-protonated primary amine acts as a nucleophile in an alkaline pH, which is optimal for the reaction. orientjchem.org The reaction mechanism involves the condensation of the amine with a ninhydrin molecule, followed by decarboxylation and reaction with a second ninhydrin molecule to form the chromophore. orientjchem.org The intensity of the resulting violet color, which is measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the amine. researchgate.netorientjchem.org

Optimization of reaction conditions is crucial for achieving maximum color intensity and stability. orientjchem.org Key parameters that are typically optimized include pH, the concentration of ninhydrin, heating temperature, and reaction time. analis.com.myorientjchem.org

| Parameter | Optimized Condition | Purpose |

| Reagent | Ninhydrin | Reacts with the primary amine to form a colored product. nih.gov |

| Medium | Alkaline Buffer (e.g., Borate or Phosphate) | Facilitates the reaction by ensuring the amine group is un-protonated. analis.com.myorientjchem.org |

| Temperature | 70-85 °C | Provides the necessary activation energy for the reaction to proceed. analis.com.my |

| Time | 10-15 minutes | Ensures the reaction goes to completion for maximum color development. analis.com.myorientjchem.org |

| λmax | ~550-590 nm | Wavelength of maximum absorbance for the Ruhemann's purple product. researchgate.netorientjchem.org |

The stoichiometry of the reaction between a primary amine and ninhydrin is generally found to be 1:2, where one molecule of the amine reacts with two molecules of ninhydrin. analis.com.my The developed method is typically validated according to ICH guidelines to establish its linearity, accuracy, precision, and sensitivity. orientjchem.org

Method Based on Reaction with 1,2-Naphthoquinone-4-sulfonate (NQS)

Another established spectrophotometric method involves the derivatization of the primary amine group of this compound with 1,2-naphthoquinone-4-sulfonate (NQS). nih.govrjptonline.org This reaction is based on the condensation of the amine with NQS in an alkaline medium. researchgate.netresearchgate.net

In this reaction, the primary amino group of the analyte acts as a nucleophile and replaces the sulfonate group on the NQS molecule. researchgate.netresearchgate.net This substitution results in the formation of a colored N-alkylaminonaphthoquinone derivative. researchgate.netresearchgate.net The product is typically orange or red-colored and exhibits strong absorbance in the visible region, which can be measured to quantify the original compound. nih.govresearchgate.net

The reaction variables, including pH, NQS concentration, and reaction time, must be carefully optimized to ensure reproducible and sensitive measurements. researchgate.net

| Parameter | Optimized Condition | Purpose |

| Reagent | 1,2-Naphthoquinone-4-sulfonate (NQS) | Derivatizing agent that reacts with the primary amine. rjptonline.org |

| Medium | Alkaline (e.g., Borax solution) | Provides the necessary basic conditions for the condensation reaction. researchgate.netresearchgate.net |

| Time | ~3-5 minutes at room temperature | Allows for the completion of the color-forming reaction. researchgate.net |

| λmax | ~455-460 nm | Wavelength of maximum absorbance for the resulting N-alkylaminonaphthoquinone product. nih.govresearchgate.net |

This method has been successfully applied to the determination of various pharmaceuticals containing primary amine groups in bulk and dosage forms. nih.govrjptonline.orgresearchgate.net The analytical performance of the method is summarized by key validation parameters.

| Validation Parameter | Typical Finding |

| Linearity Range | Follows Beer's law over a specific concentration range (e.g., 5-80 µg/mL). nih.govresearchgate.net |

| Correlation Coefficient (r²) | > 0.99, indicating excellent linearity. rjptonline.org |

| Molar Absorptivity (L.mol⁻¹.cm⁻¹) | High values indicate good sensitivity of the method. researchgate.net |

| Limit of Detection (LOD) | Low values (e.g., ~0.5 µg/mL) demonstrate the method's ability to detect small amounts. rjptonline.orgresearchgate.net |

| Limit of Quantification (LOQ) | Low values indicate the method's ability to accurately quantify small amounts. eurjchem.com |

These spectrophotometric methods, based on derivatization with reagents like ninhydrin and NQS, provide simple, accurate, and sensitive options for the quantitative analysis of this compound in quality control laboratories. juniperpublishers.comresearchgate.net

Applications in Advanced Organic Synthesis and Design

Utilization as a Building Block in Complex Chemical Architectures

In contemporary organic and medicinal chemistry, the use of well-defined, functionalized building blocks is essential for the efficient construction of complex molecules. enamine.netresearchgate.net Molecules like 1-aminopropane-2-sulfonamide (B13297572) hydrochloride, possessing multiple reactive sites, are valuable starting points for synthesizing diverse chemical libraries. researchgate.net The primary amino group offers a nucleophilic handle for a variety of transformations, including acylation, alkylation, and reductive amination, while the sulfonamide moiety can engage in its own set of chemical reactions. This dual functionality enables chemists to elaborate the structure in a stepwise and controlled manner, leading to the creation of intricate and diverse chemical architectures. The strategic use of such building blocks accelerates the discovery process for new materials and therapeutic agents by providing ready access to novel molecular scaffolds. chemscene.com

Precursor in the Rational Design and Synthesis of Functional Molecules

Rational drug design is a modern paradigm that relies on a deep understanding of a biological target's structure and mechanism to design molecules with high affinity and specificity. nih.gov The sulfonamide group is a well-established pharmacophore found in a multitude of clinically approved drugs, valued for its ability to act as a bioisostere of other functional groups and to form key hydrogen bond interactions with biological targets. researchgate.netnih.gov Consequently, 1-aminopropane-2-sulfonamide hydrochloride serves as an attractive starting point or precursor in the rational design process. nih.gov Its simple aliphatic backbone allows for systematic modifications to probe the spatial requirements of a binding pocket, while the amine and sulfonamide groups provide anchor points for interaction.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications of a compound influence its biological activity. openaccesspub.org For a molecule like this compound, SAR exploration would involve systematic derivatization at its key positions. The primary amine could be acylated or alkylated with various substituents to explore effects on potency and selectivity. Similarly, the sulfonamide nitrogen can be substituted to alter its electronic and steric properties. These modifications generate a library of related compounds whose biological activities are then compared to establish a clear SAR. nih.govresearchgate.net This process guides the optimization of a lead compound into a more potent and selective drug candidate. researchgate.netrsc.org

The table below illustrates a hypothetical SAR study based on the 1-aminopropane-2-sulfonamide scaffold, demonstrating how modifications could influence inhibitory activity against a target enzyme.

| Compound | R1 (at Amino Group) | R2 (at Sulfonamide Nitrogen) | Hypothetical IC₅₀ (nM) |

| Parent | H | H | 5000 |

| A1 | Acetyl | H | 2500 |

| A2 | Benzoyl | H | 800 |

| A3 | 4-Chlorobenzoyl | H | 150 |

| B1 | H | Methyl | 4500 |

| B2 | H | Benzyl | 1200 |

| C1 | Acetyl | Methyl | 900 |

| C2 | 4-Chlorobenzoyl | Methyl | 75 |

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

The primary amino group in this compound makes it a suitable candidate for developing linkage systems for molecular conjugates. In fields such as targeted drug delivery and proteomics, linkers are used to connect different molecular entities, such as a targeting moiety and a therapeutic payload. The amine can be readily reacted with activated esters, isocyanates, or aldehydes to form stable amide, urea, or amine linkages, respectively. This allows the aminopropane sulfonamide core to be integrated into larger bioconjugate systems, where the sulfonamide portion might contribute to solubility, stability, or target interactions.

Role in the Synthesis of Peptidomimetics and Amino Acid Derivatives

The search for therapeutic agents with improved pharmacological profiles over natural peptides has driven the development of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability. nih.gov The sulfonamide group is a recognized mimic of the peptide bond. researchgate.net Incorporating an amino sulfonamide unit, such as that derived from 1-aminopropane-2-sulfonamide, into a peptide sequence can confer resistance to enzymatic degradation by proteases. researchgate.net

Recent advancements have focused on using amino acids as precursors for bioactive sulfonamides, leveraging their chirality and diverse side chains to create tailored structures. nih.gov The synthesis of amino acid-conjugated sulfonamide derivatives can lead to compounds with a range of biological activities. cihanuniversity.edu.iq Similarly, α-amino acid derivatives can be synthesized through various modern organic methodologies, highlighting the importance of building blocks that combine amine and other functional groups. nih.gov The synthesis of γ-glutamyl derivatives of sulfur-containing amino acids demonstrates another pathway for creating complex amino acid derivatives from simpler precursors. mdpi.com

| Feature | Peptide Bond (-CO-NH-) | Sulfonamide Linkage (-SO₂-NH-) |

| Geometry | Planar | Tetrahedral |

| H-Bond Donor | Yes (N-H) | Yes (N-H) |

| H-Bond Acceptor | Yes (C=O) | Yes (S=O) |

| Proteolytic Stability | Susceptible to cleavage | Generally resistant |

| Chirality at Backbone | A-chiral | Potentially chiral at sulfur |

Mechanistic Investigations of Sulfonamide-Containing Reactions

Understanding the reaction mechanisms involving sulfonamides is crucial for optimizing existing synthetic methods and developing new ones. The most common synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.inorganic-chemistry.org Mechanistic studies of these reactions focus on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloride. The efficiency of this process can be influenced by the nucleophilicity of the amine, the steric hindrance around the reaction centers, and the choice of base and solvent. ijarsct.co.in While specific mechanistic studies on reactions involving this compound are not detailed in the literature, the general principles of sulfonamide chemistry would apply to its transformations.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Catalytic Systems for its Synthesis and Derivatization

The synthesis and functionalization of sulfonamides are central to their application. bohrium.com Future research on 1-Aminopropane-2-sulfonamide (B13297572) hydrochloride will likely focus on moving beyond traditional synthetic methods, which often involve the reaction of a sulfonyl chloride with an amine. cbijournal.com Modern catalytic systems offer greener, more efficient, and highly selective routes for both its primary synthesis and subsequent derivatization.

Catalytic Synthesis: Emerging strategies that could be applied to the synthesis of 1-Aminopropane-2-sulfonamide hydrochloride include transition-metal-catalyzed and photocatalytic methods. bohrium.comthieme-connect.com For instance, photocatalytic approaches that utilize visible light to mediate the formation of the sulfonamide bond from simple precursors could offer a mild and environmentally friendly alternative. organic-chemistry.org Systems using catalysts based on copper or palladium have shown great promise for C-N cross-coupling reactions to form sulfonamides, though challenges related to the lower nucleophilicity of sulfonamides compared to amines persist. thieme-connect.com Another avenue involves the direct use of sulfur dioxide surrogates, such as DABSO, in three-component reactions, which could provide a modular and efficient pathway. thieme-connect.comrsc.org

Catalytic Derivatization: The primary amine group of this compound is a key handle for derivatization. Novel catalytic methods for N-alkylation are a significant area of interest. "Borrowing hydrogen" catalysis, using manganese or ruthenium complexes, allows for the N-alkylation of sulfonamides with alcohols, which are green alkylating agents. organic-chemistry.org Furthermore, photocatalytic methods are being developed to achieve late-stage functionalization, converting sulfonamides into sulfonyl radical intermediates that can react with a variety of other molecules. acs.org A straightforward method for direct C-N bond formation using primary sulfonamides and aliphatic aldehydes has also been developed, which could be used to create α-sulfonamido acetals from 1-Aminopropane-2-sulfonamide. rsc.org

| Catalytic Approach | Application | Potential Advantages | Reference |

|---|---|---|---|

| Photocatalysis (e.g., with Eosin Y) | Synthesis & Derivatization | Mild conditions, metal-free, high functional group tolerance. | thieme-connect.com |

| Transition-Metal Catalysis (Pd, Cu, Ru, Mn) | Synthesis & N-Alkylation | High efficiency, selectivity, use of green reagents like alcohols. | bohrium.comorganic-chemistry.org |

| SO₂ Surrogate Insertion (e.g., DABSO) | Modular Synthesis | High compatibility with functional groups, avoids harsh reagents. | thieme-connect.com |

| Oxidative Coupling | Derivatization (C-N bond formation) | Metal-free, direct functionalization of the N-H bond. | rsc.org |

Integration with Supramolecular Chemistry and Materials Science

The sulfonamide functional group possesses both hydrogen-bond donor (N-H) and acceptor (S=O) sites, making it an excellent candidate for building ordered supramolecular structures. nih.gov This potential is largely unexplored for simple aliphatic sulfonamides like this compound.

Research in this area could focus on using the compound as a building block in crystal engineering. nih.gov Understanding its hydrogen-bonding patterns with other molecules (coformers) could lead to the design of new cocrystals with tailored physical properties. nih.gov The bifunctional nature of the molecule (amine and sulfonamide) allows it to act as a linker in metal-organic frameworks (MOFs) or as a monomer in the synthesis of novel polymers. nih.gov

In materials science, sulfonamide-containing polymers are gaining attention for their unique properties. ontosight.ai For instance, polymers incorporating primary sulfonamide groups can exhibit pH-responsive behavior, leading to solubility transitions in narrow pH ranges. nih.govrsc.org This could be exploited to create "smart" materials for drug delivery or sensor applications. The synthesis of poly(thioester sulfonamide)s through ring-opening copolymerization highlights a pathway to novel polymer backbones that could be accessed using derivatives of this compound. nih.gov

Advanced Theoretical Modeling of its Reactivity and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the behavior of molecules. nih.gov For a relatively uncharacterized compound like this compound, DFT calculations can offer crucial insights into its fundamental properties.

Future theoretical studies could model its electronic structure, conformational preferences, and reactivity. mdpi.com DFT can be used to calculate molecular properties such as electrostatic potential surfaces, which are vital for understanding how the molecule will interact with other species, including biological targets or other monomers in a polymer chain. nih.gov Such studies can rationalize the outcomes of chemical reactions, for example, by calculating the activation energies for N-alkylation versus O-alkylation. researchgate.net Furthermore, modeling its interactions with solvents can predict solubility and solvatochromic effects. nih.gov These computational insights are invaluable for guiding synthetic efforts and designing new applications, from drug design to materials science. researchgate.netnih.gov

| Modeling Technique | Research Goal | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Understand Reactivity | Electronic structure, reaction pathways, activation energies. | mdpi.comresearchgate.net |

| Polarizable Continuum Model (PCM) | Predict Solvent Effects | Solubility, solvatochromism, stability in different media. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Guide Drug Design | Correlation of molecular descriptors with biological activity. | researchgate.net |

| Molecular Dynamics (MD) | Simulate Supramolecular Assembly | Conformational dynamics, hydrogen bonding networks. | nih.gov |

Development of High-Throughput Synthetic Methodologies

To fully explore the potential of this compound as a scaffold, methods for the rapid synthesis of a diverse range of its derivatives are needed. High-throughput and automated synthesis techniques, such as flow chemistry and combinatorial approaches, are ideally suited for this purpose.

Flow synthesis offers a safe, scalable, and efficient way to prepare libraries of sulfonamides. acs.orgresearchgate.net An automated flow-through process could be designed for the multi-step modification of this compound, for instance, by first reacting the primary amine and then modifying the sulfonamide group. nih.gov This would allow for the creation of a large library of related compounds for screening in drug discovery or materials science applications. The "libraries from libraries" approach, where a core scaffold is used to generate multiple distinct families of compounds, could be applied to rapidly diversify the this compound structure into various heterocyclic systems. nih.gov

Research into its Role in Chemical Biology Tool Development

The sulfonamide group is a well-established pharmacophore found in numerous drugs. researchgate.netopenaccesspub.org Derivatives of this compound could be explored as novel bioactive molecules. acs.org Beyond direct therapeutic applications, this compound could serve as a foundational structure for developing sophisticated chemical biology tools.

Fluorescent Probes: By attaching a fluorophore to the this compound backbone, new fluorescent probes could be created. nih.gov The sulfonamide portion can act as a targeting group for specific enzymes, such as carbonic anhydrases, which are overexpressed in certain tumors. nih.gov This would enable the targeted fluorescent imaging of cancer cells.

Covalent Probes and Inhibitors: The sulfonamide moiety can be modified to create "warheads" for covalent labeling of proteins. For example, N-acyl-N-alkyl sulfonamides (NASA) have been developed as probes that can form covalent bonds with protein targets. acs.org Similarly, converting the sulfonamide to a sulfonyl fluoride (B91410) creates a reactive group capable of engaging with residues like histidine or serine in protein active sites, providing a powerful tool for target identification and validation. rsc.org The simple aliphatic structure of this compound makes it an attractive and compact scaffold for the design of such highly specialized chemical probes. nih.gov

Q & A

What synthetic strategies are recommended to optimize the yield of 1-Aminopropane-2-sulfonamide hydrochloride while minimizing by-products?

Answer:

- AI-Driven Retrosynthesis: Utilize tools like PubChem’s retrosynthesis planner, which employs databases (e.g., Reaxys, Pistachio) to predict feasible one-step routes . For example, prioritize precursors with high plausibility scores (>0.95) and low steric hindrance.

- Reaction Optimization: Adjust solvent polarity (e.g., anhydrous ethanol vs. THF) and temperature (25–60°C) to favor sulfonamide bond formation while suppressing side reactions like oxidation.

- By-Product Analysis: Employ LC-MS to identify impurities (e.g., unreacted sulfonyl chloride) and refine stoichiometric ratios (e.g., 1:1.2 amine-to-sulfonyl chloride) .

How can researchers validate the purity and structural integrity of this compound?

Answer:

- Chromatographic Methods: Use HPLC with a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M phosphate buffer:methanol (70:30) at 1 mL/min. Detect at 207 nm for optimal sensitivity .

- Spectroscopic Confirmation:

- NMR: Look for characteristic peaks: δ 1.2–1.5 ppm (CH3), δ 3.1–3.4 ppm (CH2-SO2), and δ 7.8–8.2 ppm (NH2) in D2O .

- FT-IR: Confirm sulfonamide bonds via S=O stretching (1350–1300 cm⁻¹) and N-H bending (1650–1580 cm⁻¹) .

- Elemental Analysis: Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

What experimental precautions are critical for handling hygroscopic derivatives like this compound?

Answer:

- Moisture Control: Conduct reactions in anhydrous solvents (e.g., dried acetonitrile) under nitrogen/argon. Store samples in desiccators with P2O5 .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC monitoring to assess hydrolytic susceptibility .

- Alternative Salts: If hygroscopicity impedes handling, explore non-hygroscopic counterions (e.g., besylate) while verifying bioactivity retention .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Reproducibility: Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability. Use ≥3 biological replicates.

- Metabolite Profiling: Identify active metabolites via LC-MS/MS in in vitro models (e.g., liver microsomes) to distinguish parent vs. metabolite effects .

- Target Validation: Combine SPR (surface plasmon resonance) and CRISPR knockouts to confirm direct target engagement vs. off-target effects .

What advanced techniques are suitable for studying this compound’s interactions with serum proteins?

Answer:

- Equilibrium Dialysis: Quantify unbound fraction using radiolabeled (³H/¹⁴C) compound in human serum albumin (HSA) solutions (4% w/v) .

- Circular Dichroism (CD): Monitor conformational changes in HSA upon binding (190–260 nm scans) to calculate binding constants (Kd) .

- Molecular Dynamics (MD): Simulate docking poses using AutoDock Vina; validate with mutagenesis (e.g., HSA Site I/II mutants) .

How should researchers address discrepancies in published NMR spectral data for this compound?

Answer:

- Solvent Effects: Re-run spectra in deuterated water vs. DMSO-d6 to assess solvent-induced shifts (e.g., NH2 proton exchange rates) .

- Cross-Validation: Compare with high-field (600 MHz) NMR and DEPT-135 to resolve overlapping signals .

- Reference Standards: Acquire certified NMR spectra from repositories like Sigma-Aldrich or PubChem to benchmark results .

What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

Answer:

- Co-Solvent Systems: Test PEG-400:water (30:70) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (>5 mg/mL) .

- Salt Screening: Evaluate alternative hydrochloride salt forms (e.g., dihydrochloride) or amorphous dispersions via hot-melt extrusion .

- In Silico Modeling: Use tools like ACD/Percepta to predict pH-solubility profiles and guide formulation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.